5-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Description

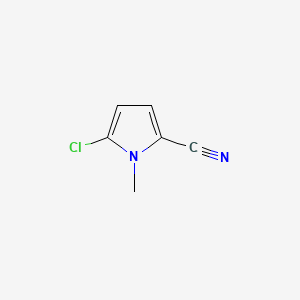

5-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is a halogenated pyrrole derivative characterized by a chloro substituent at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position on the pyrrole ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Synthesis: The compound can be synthesized via chlorination of precursor pyrrole derivatives. For instance, describes a method involving chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, followed by functional group transformations to introduce the nitrile moiety. Alternative routes, such as nucleophilic substitution or cyclization reactions under phase-transfer catalysis (PTC) conditions, are also feasible .

Applications: The compound’s structural features make it a key intermediate in drug discovery. highlights its role in the development of progesterone receptor (PR) modulators, where the chloro and methyl substituents enhance binding affinity and metabolic stability. Derivatives like WAY-255348 demonstrate potent PR antagonist activity, underscoring its pharmacological relevance .

Properties

Molecular Formula |

C6H5ClN2 |

|---|---|

Molecular Weight |

140.57 g/mol |

IUPAC Name |

5-chloro-1-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C6H5ClN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |

InChI Key |

JYNRLGDURZHAED-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=C1Cl)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves halogenation (chlorination) of a methyl-substituted pyrrole-2-carbonitrile or related pyrrole derivatives, followed by functional group transformations to introduce the nitrile moiety and methyl substitution on the nitrogen. The key challenge is selective chlorination at the 5-position of the pyrrole ring without over-chlorination or side reactions.

Chlorination of Pyrrole Derivatives

Detailed Analysis of Reaction Conditions and Yields

Chlorination Specifics

The use of N-chlorosuccinimide (NCS) is preferred due to its mild electrophilic chlorinating ability, enabling selective substitution at the 5-position adjacent to the methyl group.

Temperature control is critical; reactions are typically performed at 0 °C to prevent over-chlorination or decomposition.

The solvent dichloromethane (DCM) is commonly used for its inertness and ability to dissolve both reactants and products.

Isolation of chlorinated pyrrole intermediates is achieved by crystallization, improving purity and yield.

Carbonitrile Formation

The reaction of pyrrole with chlorosulfonyl isocyanate proceeds at or below 0 °C in toluene or acetonitrile, followed by addition of excess DMF and triethylamine.

The base facilitates elimination and cyclization to form the nitrile group at the 2-position.

The product is isolated by distillation or crystallization after aqueous workup.

N-Methylation

Alkylation with methyl iodide in the presence of a base such as potassium carbonate is a standard method.

The reaction proceeds under mild heating, often in polar aprotic solvents like acetone or DMF.

Care is taken to avoid over-alkylation or quaternization.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Electrophilic chlorination of pyrrole ester | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide | 0 °C, DCM | ~61 | Selective chlorination, gram scale | Requires chromatographic purification |

| Chlorosulfonyl isocyanate method | Pyrrole | Chlorosulfonyl isocyanate, DMF, triethylamine | ≤0 °C, toluene | Not specified | Direct nitrile formation | Sensitive to moisture, low temperature required |

| Phase transfer catalysis on malononitrile derivatives | 2-(2-oxo-2-arylethyl)malononitrile | 2-mercaptoacetic acid, TBAB, K2CO3 | Room temp, dioxane | 61–90 (related compounds) | High yield, mild conditions | More complex starting materials |

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of 5-substituted-1-methyl-1H-pyrrole-2-carbonitriles.

Oxidation: Formation of 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: Formation of 5-chloro-1-methyl-1H-pyrrole-2-amine.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrole Carbonitriles

Key Observations :

- Position of Chloro Substituent : The 5-chloro position (as in the target compound) optimizes steric and electronic effects for PR binding, whereas 4-chloro derivatives (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) are more suited for carboxylate-based reactions .

- Nitrile vs. Carboxylic Acid : The nitrile group enhances electrophilicity and participates in click chemistry, while carboxylic acid derivatives are used for amide bond formation .

Fused-Ring Systems: Pyrrolopyridine Carbonitriles

Table 2: Comparison with Pyrrolopyridine Derivatives

Key Observations :

- Fused-ring systems (e.g., pyrrolopyridines) exhibit enhanced π-conjugation and rigidity compared to monocyclic pyrroles, improving their performance in materials science and kinase inhibition .

- Synthetic challenges, such as lower yields (71% for pyrrolopyridines vs. 80–95% for simpler pyrroles), limit scalability .

Heterocyclic Analogs: Pyrazole Carbonitriles

Table 3: Pyrazole vs. Pyrrole Carbonitriles

Key Observations :

- Pyrazole analogs often exhibit higher polarity due to additional nitrogen atoms, improving solubility but reducing membrane permeability compared to pyrroles .

- The amino group in pyrazole derivatives (e.g., 5-amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile) enables hydrogen bonding, critical for enzyme inhibition .

Biological Activity

5-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article presents a detailed overview of its biological properties, including enzyme inhibition, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₆H₄ClN₃

- Molecular Weight : 141.57 g/mol

- Structural Features : The compound features a pyrrole ring with a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, studies have shown that compounds with similar pyrrole scaffolds can inhibit various enzymes involved in metabolic pathways. For example, pyrrole derivatives have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication, suggesting that this compound may possess antibacterial activity through similar mechanisms .

Antiproliferative Effects

A series of studies have evaluated the antiproliferative effects of pyrrole derivatives against cancer cell lines. In one study, compounds structurally related to this compound demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM . The results indicate that these compounds can effectively inhibit cell growth without causing cytotoxicity at certain concentrations.

| Compound | GI50 (nM) | Cell Line Tested |

|---|---|---|

| Compound A (related) | 29 | MCF-7 |

| Compound B (related) | 35 | A549 |

| Compound C (related) | 48 | MDA-MB-468 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with cellular proteins and enzymes may modulate key signaling pathways involved in cell proliferation and survival. For instance, studies suggest that the compound may impact the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer .

Case Study 1: Anticancer Activity

In a recent study focused on pyrrole derivatives, it was found that specific substitutions on the pyrrole ring significantly influenced their anticancer activity. The introduction of halogen groups, such as chlorine in this compound, enhanced binding affinity to target proteins involved in tumor growth . This study underscores the importance of structural modifications in developing potent anticancer agents.

Case Study 2: Antibacterial Potential

Another investigation explored the antibacterial properties of pyrrole derivatives, revealing that compounds with similar structures to this compound exhibited inhibitory effects against Gram-positive bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membrane integrity and inhibit essential enzymes like DNA gyrase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile, and what methodological considerations are critical for achieving high yields?

- Answer : A widely used method involves cyclization reactions under acidic conditions, such as reacting 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid . For halogenated variants, oxidative conditions with NaOH and H₂O₂ in CH₂Cl₂ can facilitate selective substitution at the pyrrole ring . Key considerations include:

- Strict temperature control (e.g., 0°C to RT for sensitive intermediates) .

- Use of phase-transfer catalysts like tetrabutylammonium hydrosulfate to enhance reaction efficiency .

- Monitoring reaction progress via TLC or HPLC to avoid over-oxidation.

Q. How can researchers characterize the structural purity of this compound, and what analytical techniques are most effective for identifying common impurities?

- Answer :

- 1H/13C NMR : Resolves regiochemical ambiguities (e.g., distinguishing C-2 vs. C-3 substitution) .

- IR Spectroscopy : Confirms nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and absence of carbonyl impurities .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations >0.3% indicate contaminants) .

- Mass Spectrometry : Detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .

Advanced Research Questions

Q. What advanced strategies can be employed to optimize the regioselectivity in substitution reactions involving this compound?

- Answer :

- Catalyst Systems : Pd(dppf)Cl₂ promotes cross-coupling at the chloro-substituted position while preserving the nitrile group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 5-position .

- Directed Metallation : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate and functionalize specific ring positions .

Q. When encountering contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound, what systematic approaches should be taken to resolve these discrepancies?

- Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects like tautomerism .

- DFT Calculations : Predicts chemical shifts and compares them with experimental data .

- Cocrystallization Studies : Resolves ambiguity in regiochemistry by analyzing intermolecular interactions (e.g., hydrogen bonds in crystal lattices) .

Q. What safety protocols are essential when handling reactive intermediates derived from this compound synthesis, particularly under oxidative conditions?

- Answer :

- Inert Atmosphere : Use argon/nitrogen to prevent unintended oxidation during H₂O₂ additions .

- Static Control : Ground reaction vessels to avoid ignition of volatile solvents (e.g., CH₂Cl₂) .

- PPE : Acid-resistant gloves and face shields for handling concentrated NaOH or H₂O₂ .

Q. How does the electronic environment of the pyrrole ring in this compound influence its reactivity in cross-coupling reactions, and what catalyst systems have shown efficacy?

- Answer :

- The chloro substituent acts as an electron-withdrawing group, activating the pyrrole ring toward Suzuki-Miyaura couplings. Pd(dppf)Cl₂ achieves >80% yield in aryl boronic acid couplings .

- Nitrile groups stabilize transition states in Ullmann reactions, enabling C–N bond formation with CuI/1,10-phenanthroline .

Q. What computational methods are recommended to predict the supramolecular interactions of this compound derivatives in crystal lattice formation?

- Answer :

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···N interactions) .

- Molecular Dynamics (MD) Simulations : Predicts packing motifs by modeling solvent evaporation rates .

Q. In the context of pharmacological potential, what in vitro assays are most appropriate for screening this compound derivatives for bioactivity?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.